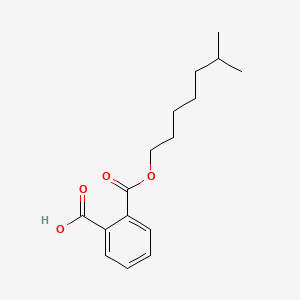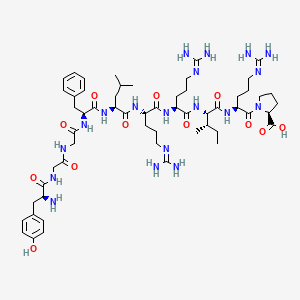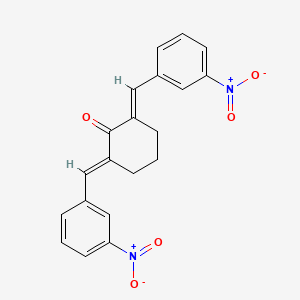
2,6-Bis(3-nitrobenzylidene)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-(m-nitrobenzylidene)cyclohexan-1-one is an organic compound with the molecular formula C20H16N2O5. It is a derivative of cyclohexanone, featuring two nitrobenzylidene groups attached to the cyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-(m-nitrobenzylidene)cyclohexan-1-one typically involves an aldol condensation reaction. This reaction is carried out between cyclohexanone and m-nitrobenzaldehyde in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product .
化学反应分析
Types of Reactions: 2,6-Bis-(m-nitrobenzylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moieties
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives
科学研究应用
2,6-Bis-(m-nitrobenzylidene)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical intermediates.
作用机制
The mechanism of action of 2,6-Bis-(m-nitrobenzylidene)cyclohexan-1-one is primarily related to its ability to interact with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. Additionally, the compound can interact with enzymes and proteins, inhibiting their function and affecting cellular processes .
相似化合物的比较
- 2,6-Bis-(4-methylbenzylidene)cyclohexanone
- 2,6-Bis-(2-nitrobenzylidene)cyclohexanone
- 2,6-Bis-(3-chlorobenzylidene)cyclohexanone
Comparison: Compared to its analogs, 2,6-Bis-(m-nitrobenzylidene)cyclohexan-1-one is unique due to the presence of nitro groups at the meta position, which influences its reactivity and biological activity. The nitro groups enhance its electron-withdrawing capability, making it more reactive in certain chemical reactions. Additionally, the meta substitution pattern can affect its interaction with biological targets, potentially leading to different biological activities .
属性
分子式 |
C20H16N2O5 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
(2E,6E)-2,6-bis[(3-nitrophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16N2O5/c23-20-16(10-14-4-1-8-18(12-14)21(24)25)6-3-7-17(20)11-15-5-2-9-19(13-15)22(26)27/h1-2,4-5,8-13H,3,6-7H2/b16-10+,17-11+ |
InChI 键 |
YXADDWKSFJIQJN-OTYYAQKOSA-N |
手性 SMILES |
C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C1 |
规范 SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


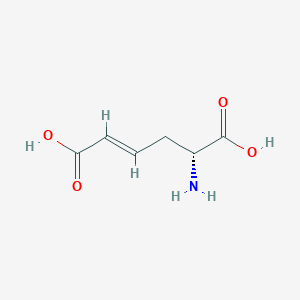

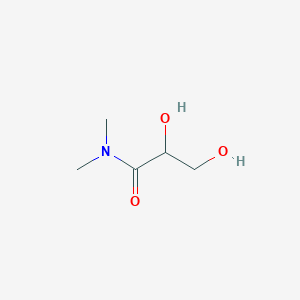

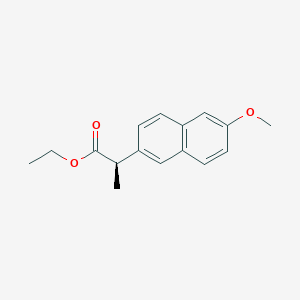
![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
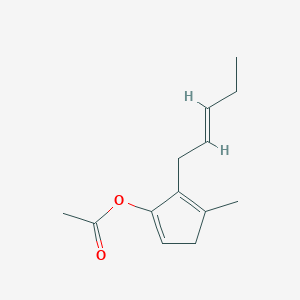
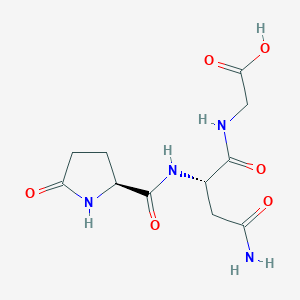
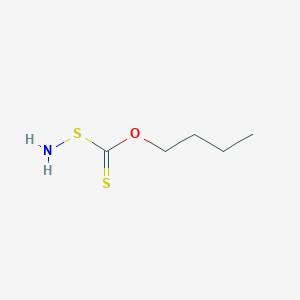
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)
![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)
